molecular formula C23H17N5O2 B2705276 N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866345-48-4

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine

Cat. No. B2705276
CAS RN: 866345-48-4
M. Wt: 395.422
InChI Key: MSIRODASUXJXBX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine, also known as BDBMT, is a novel compound with potential applications in scientific research. Additionally, future directions for research will be discussed.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine is believed to act as a selective serotonin reuptake inhibitor (SSRI), meaning that it blocks the reuptake of serotonin into neurons, leading to increased levels of serotonin in the brain. This may result in changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has been shown to increase extracellular serotonin levels in the brain, which may lead to changes in behavior and mood. It has also been shown to have anxiolytic effects in animal models, reducing anxiety-like behaviors. N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine in lab experiments is its selectivity for the serotonin transporter, which allows for specific targeting of the serotonin system. However, one limitation is its relatively low potency compared to other SSRIs, which may require higher doses for effective results.

Future Directions

For research on N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine could include further studies on its mechanism of action and its potential as a treatment for anxiety disorders. Additionally, research could focus on developing more potent analogs of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine with improved selectivity and efficacy. Finally, studies could investigate the potential for N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine as a tool for studying the serotonin system in various physiological processes.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine can be synthesized through a series of chemical reactions involving various reagents and solvents. The synthesis method involves the condensation of 5-aminobenzodioxole with 5-chloro-2-nitrobenzoic acid to form a nitro intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 3-phenyl-1H-1,2,4-triazolo[1,5-a]quinazolin-5-one to form N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine may have potential as a tool for studying the serotonin system and its role in various physiological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-2-6-16(7-3-1)21-23-25-22(17-8-4-5-9-18(17)28(23)27-26-21)24-13-15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRODASUXJXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine

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